molecular formula C17H16FN5OS B15100219 N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15100219
M. Wt: 357.4 g/mol
InChI Key: CANQCVHIIOCOAR-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated phenyl ring, a triazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Attachment of the Fluorinated Phenyl Ring: The fluorinated phenyl ring can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.

    Final Assembly: The final step involves the coupling of the triazole-pyridine intermediate with the fluorinated phenyl derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions (e.g., basic or acidic medium).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced intermediates.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its fluorinated and triazole-containing structure can be utilized in the design of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions or cellular pathways.

    Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridine moieties can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target protein. Additionally, the fluorinated phenyl ring may enhance binding affinity through hydrophobic interactions or halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorinated phenyl ring enhances its stability and lipophilicity, while the triazole and pyridine moieties provide versatile binding interactions with biological targets.

Properties

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H16FN5OS/c1-11-3-4-13(9-14(11)18)20-15(24)10-25-17-22-21-16(23(17)2)12-5-7-19-8-6-12/h3-9H,10H2,1-2H3,(H,20,24)

InChI Key

CANQCVHIIOCOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)F

Origin of Product

United States

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